Sulcofuron-sodium
Overview
Description
Sulcofuron-sodium is a chemical compound with the molecular formula C₁₉H₁₁Cl₄N₂NaO₅S . It is known for its use as an insecticide, particularly in non-crop applications such as textile mothproofing. The compound is a sodium salt of sulcofuron and is characterized by its white powder form, solubility in boiling water, and stability under normal conditions .
Mechanism of Action
Target of Action
Sulcofuron-sodium, also known as Mitin FF, is an organochlorine insecticide . Its primary targets are insects, particularly damaging moths and beetle larvae . The compound acts by inhibiting the synthesis of the enzyme required to break down keratin .
Mode of Action
The mode of action of this compound involves interaction with its targets, leading to changes in their physiological processes. The compound inhibits the synthesis of the enzyme required to break down keratin . This inhibition disrupts the normal functioning of the target insects, leading to their death.
Biochemical Pathways
It is known that the compound interferes with the synthesis of enzymes required for keratin breakdown . This disruption likely affects multiple downstream effects, including the growth and development of the target insects.
Result of Action
The primary result of this compound’s action is the death of the target insects. By inhibiting the synthesis of the enzyme required for keratin breakdown, the compound disrupts the normal physiological processes of the insects, leading to their death .
Biochemical Analysis
Biochemical Properties
Sulcofuron-sodium plays a significant role in biochemical reactions by inhibiting the synthesis of keratin-degrading enzymes. This inhibition is crucial for its effectiveness as an insecticide, particularly against pests like damaging moths and beetle larvae . The compound interacts with various biomolecules, including enzymes and proteins, to exert its inhibitory effects. Specifically, this compound binds to the active sites of these enzymes, preventing them from catalyzing the breakdown of keratin .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways and altering gene expression. The compound’s inhibitory action on keratin-degrading enzymes leads to the accumulation of keratin within cells, affecting cellular metabolism and overall cell health . Additionally, this compound can impact cell signaling pathways by interfering with the normal function of enzymes involved in these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of keratin-degrading enzymes, inhibiting their activity and preventing the breakdown of keratin . This enzyme inhibition leads to changes in gene expression, as cells respond to the accumulation of keratin and the disruption of normal metabolic processes . This compound’s molecular mechanism involves both enzyme inhibition and alterations in gene expression, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to this compound in in vitro or in vivo studies has shown that the compound can have lasting impacts on cellular function, including alterations in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit keratin-degrading enzymes without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse impacts on overall health . Threshold effects have been observed, where the compound’s inhibitory action is maximized at certain dosages, beyond which toxic effects become more pronounced .
Metabolic Pathways
This compound is involved in specific metabolic pathways related to keratin degradation. The compound interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . By inhibiting keratin-degrading enzymes, this compound disrupts the normal metabolic processes involved in keratin breakdown, leading to the accumulation of keratin and alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . This compound’s distribution within cells can affect its overall activity and function, as its localization influences its interactions with target enzymes and other biomolecules .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . This localization allows this compound to effectively interact with keratin-degrading enzymes and exert its inhibitory effects . The compound’s subcellular distribution is essential for its overall biochemical activity and its impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Synthesis of 4,4’-Dichloro-2-nitrodiphenyl ether
-
Synthesis of 4,4’-Dichloro-2-nitrodiphenylether-2’-sulfonic acid
-
Synthesis of 4,4’-Dichloro-2-amino-diphenyl ether-2’-sulfonic acid
-
Synthesis of Sulcofuron-sodium
Chemical Reactions Analysis
Types of Reactions
Sulcofuron-sodium undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Conditions include acidic or basic aqueous solutions.
Major Products
Substitution Reactions: Products include substituted derivatives of this compound.
Hydrolysis: Products include sulfonic acids and other related compounds.
Scientific Research Applications
Sulcofuron-sodium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Studied for its effects on insect physiology and its potential as an insecticide.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the textile industry for mothproofing and as a component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Chlorfenapyr: Another insecticide with a similar mode of action but different chemical structure.
Permethrin: A widely used insecticide with a different mechanism of action, targeting sodium channels in insect nerve cells.
Uniqueness
Sulcofuron-sodium is unique due to its specific inhibition of keratin-degrading enzymes, making it particularly effective for mothproofing textiles. Its chemical structure also allows for specific interactions with target enzymes, differentiating it from other insecticides .
Properties
IUPAC Name |
sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl4N2O5S.Na/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;/h1-9H,(H2,24,25,26)(H,27,28,29);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGNJWORLGLLHQ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl4N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6034899 | |
Record name | Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Formulated as 80% active ingredient wettable powder; [Reference #1] | |
Record name | Sulcofuron-sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/9460 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3567-25-7 | |
Record name | Sulcofuron-sodium [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003567257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 5-chloro-2-(4-chloro-2-(3-(3,4-dichlorophenyl)ureido)phenoxy)benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6034899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 5-chloro-2-[4-chloro-2-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]phenoxy]benzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULCOFURON-SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26R1Z8PQVH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.